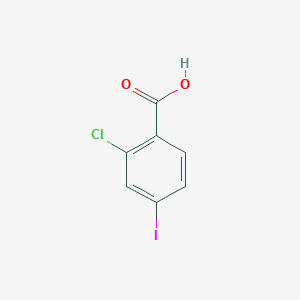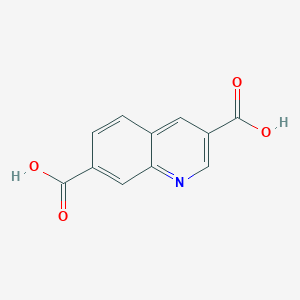
Quinoline-3,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-3,7-dicarboxylic acid (QDA) is an organic compound that belongs to the quinoline family. QDA is a heterocyclic aromatic compound that is used in various scientific research applications due to its unique properties. QDA is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Quinoline-3,7-dicarboxylic acid is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors. Quinoline-3,7-dicarboxylic acid has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Quinoline-3,7-dicarboxylic acid has also been found to interact with the GABA-A receptor, a receptor that is involved in the regulation of neurotransmitter release.
Biochemische Und Physiologische Effekte
Quinoline-3,7-dicarboxylic acid has several biochemical and physiological effects. Quinoline-3,7-dicarboxylic acid has been found to exhibit antioxidant activity, which is attributed to its ability to scavenge free radicals. Quinoline-3,7-dicarboxylic acid has also been found to exhibit anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines. Quinoline-3,7-dicarboxylic acid has been found to exhibit neuroprotective activity, which is attributed to its ability to prevent neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Quinoline-3,7-dicarboxylic acid in lab experiments is its unique properties, such as its ability to act as a building block for the synthesis of organic semiconductors and MOFs. Quinoline-3,7-dicarboxylic acid is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the main limitations of using Quinoline-3,7-dicarboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research on Quinoline-3,7-dicarboxylic acid. One direction is the development of new synthesis methods for Quinoline-3,7-dicarboxylic acid that are more efficient and cost-effective. Another direction is the investigation of the potential applications of Quinoline-3,7-dicarboxylic acid in the field of organic electronics, such as the fabrication of high-performance OLEDs and OFETs. Additionally, the investigation of the potential applications of Quinoline-3,7-dicarboxylic acid in the field of drug delivery is also a promising direction, as Quinoline-3,7-dicarboxylic acid has been found to exhibit neuroprotective activity.
Synthesemethoden
Quinoline-3,7-dicarboxylic acid can be synthesized through several methods. One of the most common methods is the reaction of quinoline-3-carboxylic acid with maleic anhydride in the presence of a dehydrating agent, such as phosphorus pentoxide. The reaction results in the formation of Quinoline-3,7-dicarboxylic acid, which can be purified through recrystallization. Another method involves the reaction of quinoline-3-carboxylic acid with oxalic acid in the presence of a dehydrating agent. The reaction results in the formation of Quinoline-3,7-dicarboxylic acid, which can be purified through filtration.
Wissenschaftliche Forschungsanwendungen
Quinoline-3,7-dicarboxylic acid has several scientific research applications. One of the most common applications is in the field of organic electronics. Quinoline-3,7-dicarboxylic acid is used as a building block for the synthesis of organic semiconductors, which are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. Quinoline-3,7-dicarboxylic acid is also used in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
Eigenschaften
CAS-Nummer |
149734-20-3 |
|---|---|
Produktname |
Quinoline-3,7-dicarboxylic acid |
Molekularformel |
C11H7NO4 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
quinoline-3,7-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-2-1-6-3-8(11(15)16)5-12-9(6)4-7/h1-5H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
OOKPOQDUQHQVNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O |
Synonyme |
3,7-Quinolinedicarboxylicacid(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



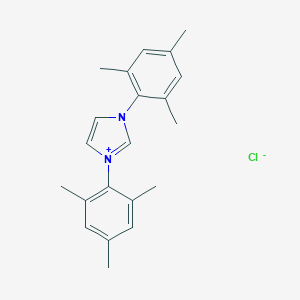
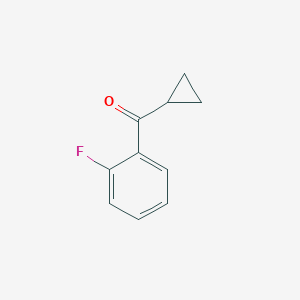
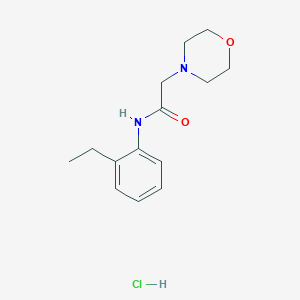

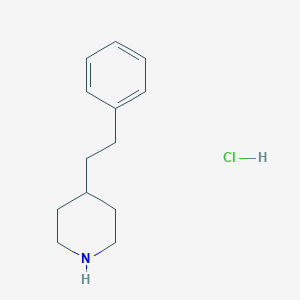
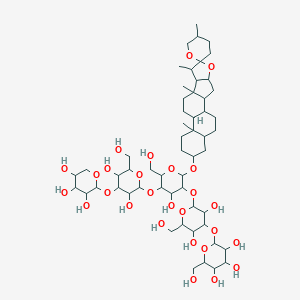
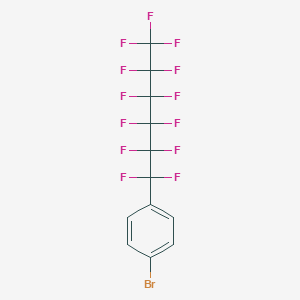
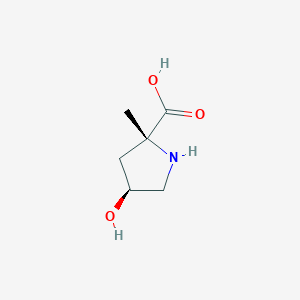
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)
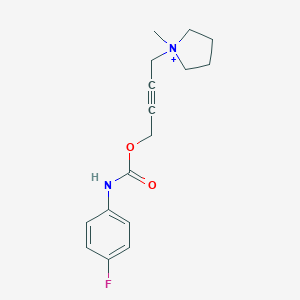
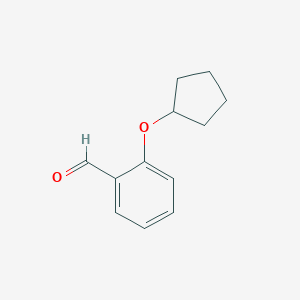
![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
